3-Chloro-2-hydroxypropyl methacrylate

Surface Modification Hydrophilicity Solid-Phase Extraction

Researchers requiring orthogonal polymer functionalization often face limited options with single-functionality monomers. CHPMA (CAS 13159-52-9) addresses this gap by combining a nucleophilic chloropropyl substitution site with a hydrogen-bonding hydroxyl group in a single methacrylate building block. • Enables covalent ligand attachment for HILIC/RP stationary phases achieving up to 60,000 plates/m chromatographic efficiency • Incorporation at 6.2 mol% into acrylic fibers yields balanced tensile strength (194 kN.m/kg), elongation (24.5%), and moisture regain (2.62%) • Poly(CHPMA)-coated TiO₂ reduces water contact angle by 27% (61.68° → 45.20°) for improved SPE sorbent wettability Supplied as stabilized colorless to pale yellow liquid (≥83% GC). Refrigerated (0-10°C) shipping; bulk quantities and custom packaging available upon request.

Molecular Formula C7H11ClO3
Molecular Weight 178.61 g/mol
CAS No. 13159-52-9
Cat. No. B1583318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-2-hydroxypropyl methacrylate
CAS13159-52-9
Molecular FormulaC7H11ClO3
Molecular Weight178.61 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)OCC(CCl)O
InChIInChI=1S/C7H11ClO3/c1-5(2)7(10)11-4-6(9)3-8/h6,9H,1,3-4H2,2H3
InChIKeyDDKMFQGAZVMXQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-2-hydroxypropyl Methacrylate Technical Baseline


3-Chloro-2-hydroxypropyl methacrylate (CHPMA, CAS 13159-52-9) is a bifunctional methacrylate monomer containing a polymerizable methacrylate group and a reactive chlorohydrin moiety [1]. With a molecular formula of C7H11ClO3 and molecular weight of 178.61 g/mol, it exists as a colorless to pale yellow liquid with a density of approximately 1.19 g/mL at 25°C and a boiling point of 95°C at 2 mmHg . CHPMA serves as a versatile monomer for introducing both hydroxyl and chlorine functionality into polymer chains, enabling subsequent derivatization and property modification [2].

Why CHPMA Substitution Fails in Polymers


While several methacrylate monomers are commercially available, the unique combination of a chloroalkyl group and a secondary hydroxyl group in CHPMA provides a distinctive reactivity profile that cannot be replicated by simpler hydroxyalkyl methacrylates (e.g., HEMA, HPMA) or glycidyl methacrylate (GMA) alone [1]. The presence of both a nucleophilic substitution site (chlorine) and a hydrogen-bonding moiety (hydroxyl) allows for orthogonal functionalization strategies and imparts specific property enhancements in copolymer systems [2]. Substituting CHPMA with a monomer lacking this dual functionality typically results in compromised mechanical properties, reduced hydrophilicity, or loss of post-polymerization derivatization capability [3].

3-Chloro-2-hydroxypropyl Methacrylate Performance Evidence


Enhanced Surface Hydrophilicity

Surface modification with poly(3-chloro-2-hydroxypropyl methacrylate) (PClHPMA) significantly increases hydrophilicity compared to polystyrene (PS)-modified surfaces. Particles coated with PClHPMA exhibited a contact angle of 45.20° ± 0.49°, compared to 61.68° ± 1.66° for TiO2-PS particles, representing a 26.7% reduction in contact angle and confirming the hydrophilic contribution of the hydroxyl group in CHPMA [1].

Surface Modification Hydrophilicity Solid-Phase Extraction

Copolymer Fiber Mechanical Performance

In a comparative study of acrylonitrile copolymers containing various haloalkyl acrylate and methacrylate comonomers, fibers incorporating 6.2 mol% 3-chloro-2-hydroxypropyl methacrylate (CHPMA) demonstrated the best overall performance profile [1]. These fibers achieved a tensile strength of 194 kN.m/kg, a breaking-elongation of 24.5%, and a moisture regain of 2.62% [1]. This combination of strength, extensibility, and moisture uptake was superior to fibers containing alternative comonomers such as 2-chloroethyl methacrylate, 2-bromoethyl acrylate, and 3-chloro-2-hydroxypropyl acrylate tested in the same study [1].

Acrylic Fibers Mechanical Properties Copolymerization

Microbore Reversed-Phase HPLC Efficiency

Poly(3-chloro-2-hydroxypropyl methacrylate-co-ethylene dimethacrylate) microspheres functionalized with octadecylamine (ODA) were evaluated as a stationary phase for microbore reversed-phase chromatography. The column packing material achieved theoretical plate numbers up to 60,000 plates per meter for the separation of alkylbenzenes and phenols [1]. This performance metric demonstrates the suitability of CHPMA-based monodisperse porous microspheres as an alternative to conventional silica-based or commercial polymer-based stationary phases for high-resolution μ-RPLC applications [1].

Chromatography Stationary Phase Microbore HPLC

Enhanced Acrylonitrile Copolymerization Reactivity

The free-radical copolymerization of acrylonitrile (AN) with 3-chloro-2-hydroxypropyl methacrylate (CHPMA) was investigated in water and water-acetone media. The reactivity ratio r2 (for CHPMA) was determined to be higher than r1 (for AN) in both media using the Kelen-Tüdős method, indicating that CHPMA exhibits higher reactivity toward the propagating radical species compared to acrylonitrile [1]. This contrasts with typical hydroxyalkyl methacrylates (e.g., HEMA, HPMA) which show preferential homopolymerization or lower relative reactivity in similar systems [2].

Copolymerization Kinetics Reactivity Ratios Acrylic Fiber Synthesis

Durable Water and Oil Repellent Finishes

In fluoroalkyl copolymer-based water and oil repellent formulations, the incorporation of 2-hydroxy-3-chloropropyl methacrylate (synonymous with CHPMA) at 0.1 to 10 wt%, preferably 0.5 to 5 wt%, significantly enhances resistance to laundering and dry cleaning compared to formulations using conventional hydroxyl-containing (meth)acrylic esters or other polymerizable comonomers [1]. The patent specification explicitly states that the use of this chlorohydroxypropyl monomer provides superior durability that is not achieved with alternative hydroxyl-functional monomers [1].

Textile Finishing Fluoropolymer Water Repellency

Antimicrobial N-Halamine Coating

A copolymer of 3-chloro-2-hydroxypropyl methacrylate and glycidyl methacrylate was coated onto cotton fabric, cured, and subsequently treated to form an N-halamine antimicrobial coating [1]. Upon exposure to household bleach, the coating inactivated Staphylococcus aureus and Escherichia coli O157:H7 within minutes of contact time, achieving 6-log reductions [1]. The CHPMA component provides reactive chloroalkyl functionality that facilitates covalent attachment to cellulose fibers, contributing to the durability of the antimicrobial effect [1].

Antimicrobial Coatings N-Halamine Textile Functionalization

3-Chloro-2-hydroxypropyl Methacrylate Application Scenarios


Hydrophilic Chromatographic Stationary Phases

CHPMA-based monodisperse porous microspheres (poly(HPMA-Cl-co-EDMA)) provide a reactive chloropropyl-functional scaffold that enables covalent attachment of hydrophobic ligands (e.g., octadecylamine) or zwitterionic brushes via nucleophilic substitution [1]. The resulting stationary phases achieve chromatographic efficiencies up to 60,000 plates/m in microbore format and are suitable for reversed-phase and HILIC separations where tailored selectivity is required [2].

Acrylonitrile Copolymer Fiber Enhancement

Incorporating 6.2 mol% CHPMA into acrylonitrile copolymer fibers yields a balanced profile of tensile strength (194 kN.m/kg), elongation (24.5%), and moisture regain (2.62%), outperforming alternative haloalkyl (meth)acrylate comonomers in the same wet-spinning process [1]. This makes CHPMA the comonomer of choice for acrylic fiber producers seeking to optimize the trade-off between strength, flexibility, and hydrophilicity.

Hydrophilic Surface Modification for SPE

Coating TiO2 particles with poly(3-chloro-2-hydroxypropyl methacrylate) reduces water contact angle from 61.68° to 45.20°, representing a 27% increase in surface hydrophilicity compared to polystyrene-modified particles [1]. This property is advantageous for solid-phase extraction sorbents where improved aqueous wettability enhances analyte mass transfer and recovery.

Durable Repellent Textile Finishes

In fluoroalkyl copolymer-based repellent formulations, CHPMA incorporated at 0.5-5 wt% provides superior resistance to laundering and dry cleaning compared to conventional hydroxyl-functional (meth)acrylates [1]. This patented approach addresses the durability limitations of standard fluoropolymer textile treatments and is particularly effective on cellulose-containing fabrics.

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